molecular formula C15H19NO5 B6638686 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide

Cat. No. B6638686
M. Wt: 293.31 g/mol
InChI Key: YHPZSILLEIIARG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide involves the inhibition of various enzymes and pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to reduce inflammation and oxidative stress in the body, which can lead to a reduction in the risk of various diseases. It has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide in lab experiments is its ability to inhibit various enzymes and pathways in the body. This makes it a useful tool for studying the mechanisms of various diseases and for developing new drugs. However, one of the limitations of using this compound is its toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the study of its potential use in the treatment of inflammatory bowel disease and other autoimmune diseases is an area of interest.

Synthesis Methods

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide has been achieved using various methods. One such method involves the reaction of 3,4-methylenedioxyphenylacetic acid with isobutyryl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then reacted with hydroxylamine hydrochloride to yield this compound.

Scientific Research Applications

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide has been studied extensively for its potential applications in various fields. One such field is cancer research, where this compound has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a neuroprotective agent.

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-hydroxypropan-2-yl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-10(9-17)16-15(19)5-3-12(18)11-2-4-13-14(8-11)21-7-6-20-13/h2,4,8,10,17H,3,5-7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPZSILLEIIARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC(=O)CCC(=O)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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